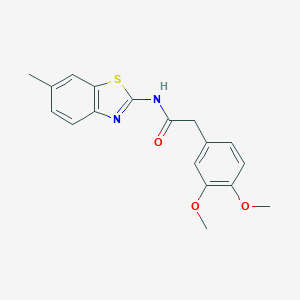
2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Characteristics
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 318.39 g/mol
- Chemical Structure :
- The compound features a benzothiazole moiety linked to a dimethoxyphenyl group through an acetamide functional group.
Biological Activity Overview
Research has indicated that compounds containing benzothiazole structures exhibit a range of biological activities including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound has been studied for its potential as an inhibitor in various enzymatic pathways.
Antimicrobial Activity
A study highlighted the antimicrobial properties of related benzothiazole derivatives, suggesting that the presence of the benzothiazole ring enhances activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .
Antitumor Activity
Another significant area of research focuses on the antitumor potential of benzothiazole derivatives. For instance, some studies report that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways such as the caspase cascade and inhibiting cell proliferation .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition :
- Cellular Pathway Modulation :
Study 1: Antimicrobial Efficacy
In vitro studies demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL depending on the bacterial strain tested .
Study 2: Antitumor Activity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that at concentrations above 20 µM, the compound significantly reduced cell viability and induced apoptosis as evidenced by increased caspase activity .
Data Table: Biological Activities
Properties
Molecular Formula |
C18H18N2O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H18N2O3S/c1-11-4-6-13-16(8-11)24-18(19-13)20-17(21)10-12-5-7-14(22-2)15(9-12)23-3/h4-9H,10H2,1-3H3,(H,19,20,21) |
InChI Key |
OVMNVRZNNRHGKM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















